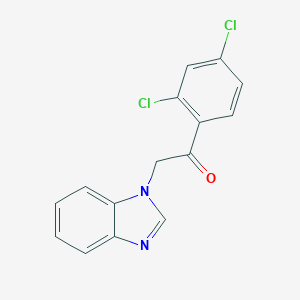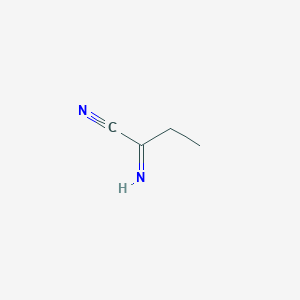
2-Iminobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iminobutanenitrile, also known as IBN, is an organic compound with the chemical formula C4H6N2. It is a colorless liquid that has a strong odor and is soluble in water and organic solvents. IBN is an important intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Iminobutanenitrile is not fully understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions, such as the formation of Schiff bases and the synthesis of β-amino acids. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This suggests that this compound may have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Iminobutanenitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, this compound is a versatile building block that can be used to synthesize a wide range of organic compounds. However, this compound also has some limitations. It is a highly reactive compound that can be difficult to handle. Additionally, this compound has a strong odor and can be toxic if ingested or inhaled.
Orientations Futures
There are several future directions for the study of 2-Iminobutanenitrile. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, this compound could be studied for its potential use as a catalyst or ligand in various chemical reactions. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
2-Iminobutanenitrile can be synthesized through a variety of methods, including the reaction of acrylonitrile with formaldehyde and ammonia, the reaction of acrylonitrile with hydroxylamine, and the reaction of acrylonitrile with hydrogen cyanide. The most commonly used method is the reaction of acrylonitrile with formaldehyde and ammonia, which involves the formation of a Schiff base intermediate that is subsequently hydrolyzed to form this compound.
Applications De Recherche Scientifique
2-Iminobutanenitrile has been extensively used in scientific research due to its versatile chemical properties. It is commonly used as a building block in the synthesis of various organic compounds, such as β-amino acids, β-lactams, and pyridines. This compound has also been used as a reagent in the synthesis of chiral ligands and catalysts. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
117506-10-2 |
|---|---|
Formule moléculaire |
C4H6N2 |
Poids moléculaire |
82.1 g/mol |
Nom IUPAC |
propanimidoyl cyanide |
InChI |
InChI=1S/C4H6N2/c1-2-4(6)3-5/h6H,2H2,1H3 |
Clé InChI |
BRQXEUGMULHSJU-UHFFFAOYSA-N |
SMILES |
CCC(=N)C#N |
SMILES canonique |
CCC(=N)C#N |
Synonymes |
2-IMINOBUTYRONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




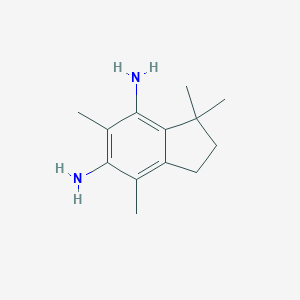
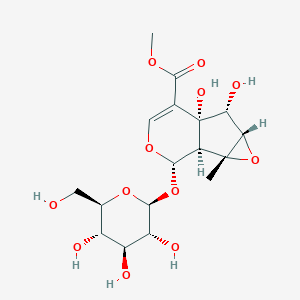
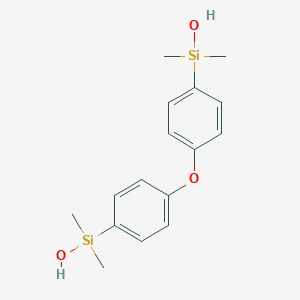

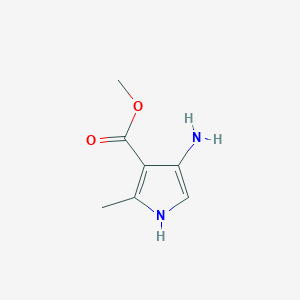
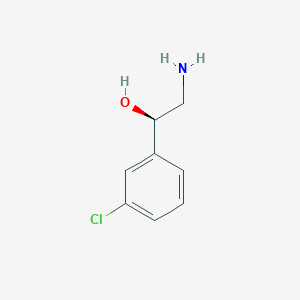
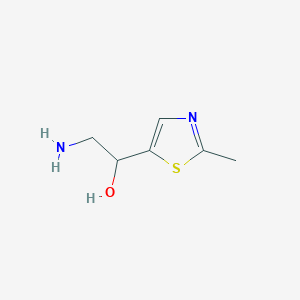
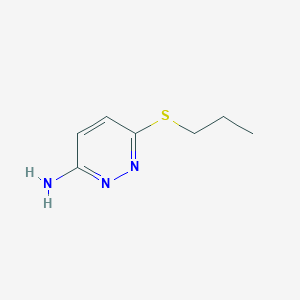
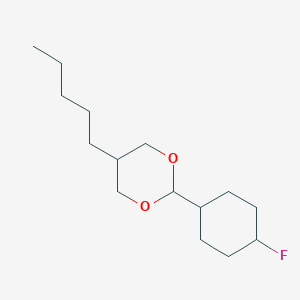
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
